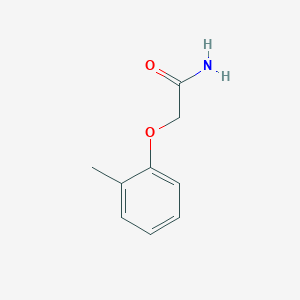

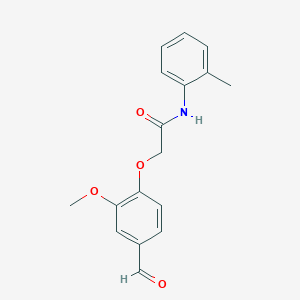

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

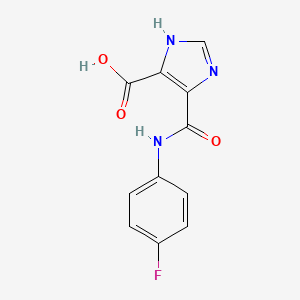

Furan-2-ylmethyl-(4-methoxy-benzyl)-amine, also known as FMBA, is an organic compound commonly used in chemical synthesis and scientific research. It is a member of the furan family, which is a class of compounds containing a five-membered ring structure with one oxygen atom and four carbon atoms. FMBA is a versatile compound with a wide range of applications, from lab experiments to drug development.

Applications De Recherche Scientifique

Anticancer and Antiangiogenic Activity

- Antiproliferative and Tubulin Binding Properties: A study focused on benzofuran derivatives, revealing significant antiproliferative activity against cancer cells and inhibition of tubulin polymerization. The most promising compound exhibited potent vascular disrupting properties and in vivo antitumor activity, highlighting the potential of furan derivatives in cancer therapy (Romagnoli et al., 2015).

Enantioselective Synthesis

- Synthesis of Furan-2-yl Amines and Amino Acids: Research demonstrated an enantioselective synthesis method for furan-2-yl amines and amino acids, providing a new avenue for the production of chiral amines. This method allows for the precise control of chirality, which is crucial for the synthesis of bioactive compounds (Demir et al., 2003).

Biological Activity Evaluation

- Biological Activity of Eugenol Derivatives: A study synthesizing benzoxazine and aminomethyl derivatives from eugenol evaluated their biological activity using brine shrimp lethality tests. The findings suggest potential bioactivity, indicating the scope for further research into their pharmacological applications (Rudyanto et al., 2014).

Inhibition of Adipocyte Differentiation

- Antagonizing Adipogenic Differentiation: A derivative isolated from Salvia miltiorrhiza was found to inhibit adipocyte differentiation and reduce the induction of certain adipokines. This suggests the potential of furan derivatives in managing obesity-related diseases (Sung et al., 2010).

Heterocyclic Compound Synthesis

- Synthesis of Oxazinone and Pyrimidinone Derivatives: Research into the transformation of 2(3H)-furanone into oxazinone and pyrimidinone derivatives highlights the versatility of furan compounds in synthesizing complex heterocycles, which could have various pharmaceutical applications (Hashem et al., 2017).

Silicon Complexes

- Synthesis and Reactivity of 2-Furancarbinol Complexes: A study on the synthesis and characterization of silicon complexes with 2-furancarbinol showcases the potential for developing novel materials or catalysts (Singh et al., 2013).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-15-12-6-4-11(5-7-12)9-14-10-13-3-2-8-16-13/h2-8,14H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCLTNSLLMYDPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355123 |

Source

|

| Record name | Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225236-03-3 |

Source

|

| Record name | Furan-2-ylmethyl-(4-methoxy-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1300259.png)

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)